N-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N-METHYL-4-NITRO-1-BENZENESULFONAMIDE
Overview
Description
N-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N-METHYL-4-NITRO-1-BENZENESULFONAMIDE is a complex organic compound that features a pyrazole ring, a nitro group, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N-METHYL-4-NITRO-1-BENZENESULFONAMIDE typically involves multiple steps. One common method includes the reaction of 4-chloro-1-ethyl-1H-pyrazole with formaldehyde and N-methyl-4-nitrobenzenesulfonamide under acidic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the pyrazole ring acts as a nucleophile attacking the electrophilic carbon of formaldehyde, followed by the addition of the sulfonamide group .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain a high conversion rate and minimize by-products. Solvent selection, temperature control, and reaction time are critical parameters that are carefully monitored.
Chemical Reactions Analysis
Types of Reactions
N-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N-METHYL-4-NITRO-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom on the pyrazole ring can be substituted with other nucleophiles such as amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Amines, thiols, bases like sodium hydroxide.
Hydrolysis: Acids like hydrochloric acid or bases like sodium hydroxide.
Major Products Formed
Oxidation: Amine derivatives.
Substitution: Various substituted pyrazole derivatives.
Hydrolysis: Sulfonic acids and amines.
Scientific Research Applications
N-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N-METHYL-4-NITRO-1-BENZENESULFONAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and anti-cancer agent due to its ability to inhibit specific enzymes and pathways involved in these diseases.
Agrochemicals: The compound is explored for its use as a pesticide or herbicide, targeting specific pests or weeds without harming crops.
Material Science: It is investigated for its potential use in the development of new materials with unique properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of N-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N-METHYL-4-NITRO-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes like cyclooxygenase (COX) or kinases, leading to reduced inflammation or cancer cell proliferation. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, causing cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds
N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-N-methylbenzenesulfonamide: Lacks the nitro group, which may result in different biological activities.
N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-N-methyl-4-aminobenzenesulfonamide: Contains an amino group instead of a nitro group, potentially altering its reactivity and applications.
Uniqueness
N-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N-METHYL-4-NITRO-1-BENZENESULFONAMIDE is unique due to the presence of both a nitro group and a sulfonamide group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[(4-chloro-2-ethylpyrazol-3-yl)methyl]-N-methyl-4-nitrobenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN4O4S/c1-3-17-13(12(14)8-15-17)9-16(2)23(21,22)11-6-4-10(5-7-11)18(19)20/h4-8H,3,9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWOSJXCHHGRPAX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)Cl)CN(C)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.80 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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